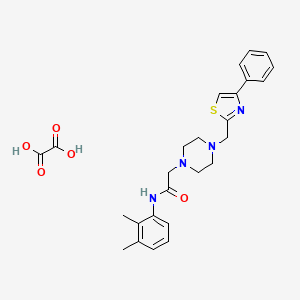
N-(2,3-dimethylphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H30N4O5S and its molecular weight is 510.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives, such as those containing the phenylthiazol moiety, exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against resistant strains of bacteria and fungi. In a study involving various thiazole derivatives, compounds displayed potent activity against Staphylococcus aureus and Candida species, highlighting their potential as antimicrobial agents .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, one study demonstrated that thiazole-based compounds could effectively inhibit the growth of melanoma cells through apoptosis induction . The specific mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving thiazole derivatives, leading to increased cancer cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 0.5 |
| Compound B | 1.0 |
| N-(2,3-dimethylphenyl)-2-(4-thiazol) | 8.0 |
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiazole derivatives in human melanoma cell lines. The study found that certain analogs led to a significant reduction in cell viability (up to 70% at 10 µM concentration), indicating their potential as chemotherapeutic agents .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS.C2H2O4/c1-18-7-6-10-21(19(18)2)25-23(29)15-27-11-13-28(14-12-27)16-24-26-22(17-30-24)20-8-4-3-5-9-20;3-1(4)2(5)6/h3-10,17H,11-16H2,1-2H3,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWHPAQDWKYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













